molecular formula C13H13FN2O3S B2868324 (Z)-methyl 2-(4-fluoro-2-(propionylimino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865249-09-8

(Z)-methyl 2-(4-fluoro-2-(propionylimino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2868324
CAS No.: 865249-09-8
M. Wt: 296.32
InChI Key: RRXMRBADWDVTGC-SQFISAMPSA-N
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Description

(Z)-methyl 2-(4-fluoro-2-(propionylimino)benzo[d]thiazol-3(2H)-yl)acetate is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 2-(4-fluoro-2-(propionylimino)benzo[d]thiazol-3(2H)-yl)acetate typically involves the condensation of 4-fluoro-2-aminobenzo[d]thiazole with propionyl chloride, followed by esterification with methyl acetate. The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield and purity of the product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to improved efficiency and consistency in product quality. The use of automated systems also minimizes human error and enhances safety during the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-methyl 2-(4-fluoro-2-(propionylimino)benzo[d]thiazol-3(2H)-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydride or potassium carbonate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-methyl 2-(4-fluoro-2-(propionylimino)benzo[d]thiazol-3(2H)-yl)acetate is used as a building block for the synthesis of more complex molecules

Biology

The compound has shown potential as a bioactive molecule with applications in drug discovery. It has been studied for its antimicrobial, anticancer, and anti-inflammatory properties. Researchers are exploring its mechanism of action and its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, derivatives of benzo[d]thiazole, including this compound, are being investigated for their potential as pharmaceuticals. Their ability to modulate various biological pathways makes them promising candidates for the treatment of diseases such as cancer, bacterial infections, and inflammatory disorders.

Industry

In the industrial sector, the compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in the production of polymers, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (Z)-methyl 2-(4-fluoro-2-(propionylimino)benzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]thiazole: The parent compound of (Z)-methyl 2-(4-fluoro-2-(propionylimino)benzo[d]thiazol-3(2H)-yl)acetate, known for its wide range of biological activities.

    4-Fluorobenzo[d]thiazole: A derivative with similar structural features but different functional groups.

    2-Aminobenzo[d]thiazole:

Uniqueness

This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluoro and propionylimino groups enhances its reactivity and potential for interaction with biological targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

methyl 2-(4-fluoro-2-propanoylimino-1,3-benzothiazol-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O3S/c1-3-10(17)15-13-16(7-11(18)19-2)12-8(14)5-4-6-9(12)20-13/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRXMRBADWDVTGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N=C1N(C2=C(C=CC=C2S1)F)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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